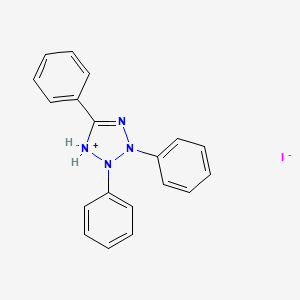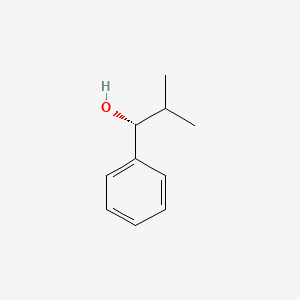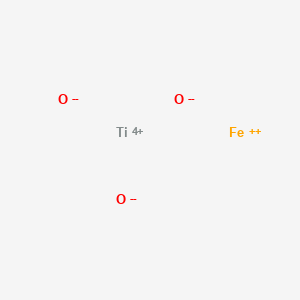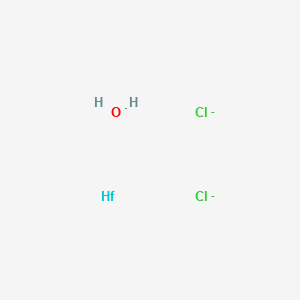
2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide is a chemical compound with the molecular formula C19H15IN4 and a molecular weight of 426.25 g/mol. This compound is known for its unique structure, which includes a tetrazolium core substituted with three phenyl groups. It is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide typically involves the reaction of triphenylphosphine with azides under specific conditions. One common method includes the following steps :
Reactants: Triphenylphosphine and an azide compound.
Solvent: The reaction is usually carried out in an organic solvent such as dichloromethane.
Temperature: The reaction is conducted at room temperature.
Reaction Time: The reaction mixture is stirred for several hours until the formation of the desired product is complete.
Purification: The product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of various materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with enzymes and other proteins, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-Triphenyl-2H-tetrazolium chloride: Similar in structure but with a chloride ion instead of an iodide ion.
2,3,5-Triphenyl-2H-tetrazolium bromide: Similar in structure but with a bromide ion instead of an iodide ion.
Tetrazolium salts: A broader class of compounds with similar tetrazolium cores but different substituents.
Uniqueness
2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide is unique due to its specific iodide ion, which can influence its reactivity and interactions in various chemical and biological contexts
Propiedades
Número CAS |
13014-90-9 |
|---|---|
Fórmula molecular |
C19H15IN4 |
Peso molecular |
426.25 |
Nombre IUPAC |
2,3,5-triphenyl-1H-tetrazol-1-ium;iodide |
InChI |
InChI=1S/C19H16N4.HI/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H,(H,20,21);1H |
SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;manganese(2+)](/img/structure/B1143733.png)




